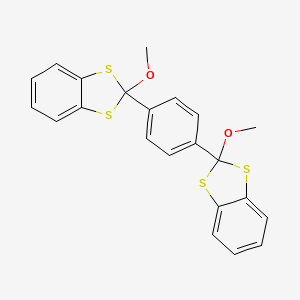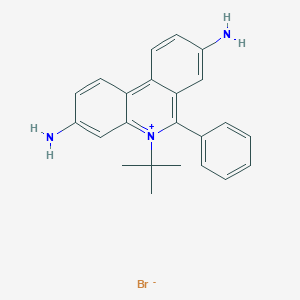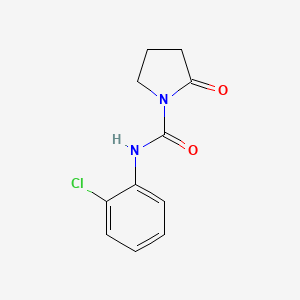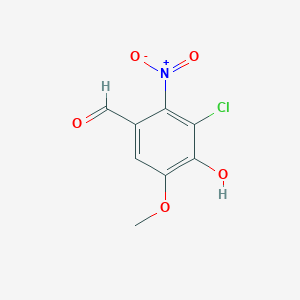
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde is an organic compound with a complex structure that includes a chloro group, a hydroxy group, a methoxy group, and a nitro group attached to a benzaldehyde core. This compound is of interest due to its diverse functional groups, which make it a versatile intermediate in organic synthesis and various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde typically involves the nitration of vanillin derivatives. One common method is the nitration of vanillin with concentrated nitric acid in glacial acetic acid, yielding a high percentage of the desired product . Another method involves using acetyl nitrate as the nitrating agent in the presence of silica gel, which can achieve yields of up to 88% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products
Oxidation: 3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzoic acid.
Reduction: 3-Chloro-4-hydroxy-5-methoxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines, leading to the formation of imines. These interactions can affect biochemical pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrovanillin: 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
3-Methoxy-2-nitrobenzaldehyde: Similar structure but lacks the chloro and hydroxy groups.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Similar structure but lacks the chloro group.
Uniqueness
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde is unique due to the presence of the chloro group, which can undergo various substitution reactions, and the combination of hydroxy, methoxy, and nitro groups, which provide multiple reactive sites for chemical transformations.
Propiedades
Número CAS |
63055-11-8 |
|---|---|
Fórmula molecular |
C8H6ClNO5 |
Peso molecular |
231.59 g/mol |
Nombre IUPAC |
3-chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6ClNO5/c1-15-5-2-4(3-11)7(10(13)14)6(9)8(5)12/h2-3,12H,1H3 |
Clave InChI |
ASOSBKKVCOWMIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)C=O)[N+](=O)[O-])Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


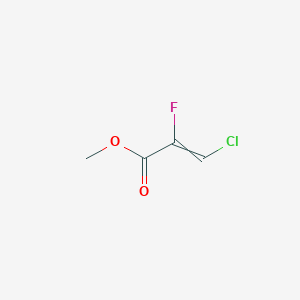
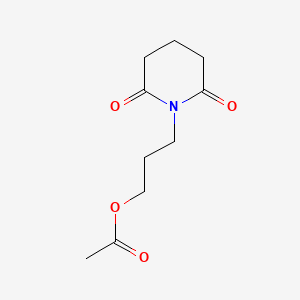
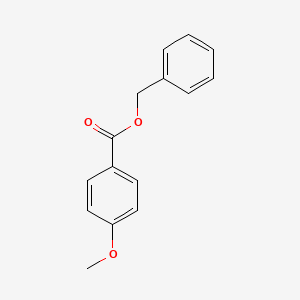

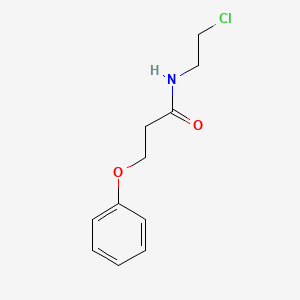

![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
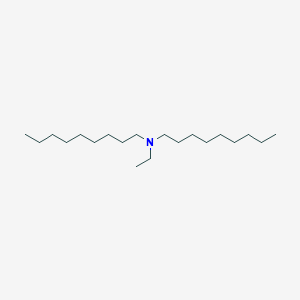
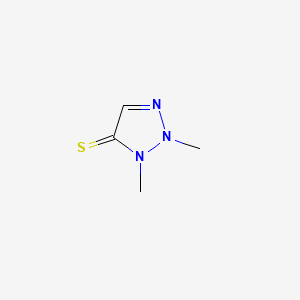
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
